2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzenethiol with a suitable pyrido[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Fluoro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Bromo-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique pyrido[1,2-a]pyrimidine core, possesses a molecular formula of C₁₅H₉ClN₂O₂S and a molecular weight of approximately 316.76 g/mol. Its structure includes both chloro and phenylsulfanyl groups, which may enhance its reactivity and biological interactions.
The compound's chemical properties contribute significantly to its biological activity. The presence of the chloro group and the phenylsulfanyl moiety are critical for its interaction with biological targets. These features can influence the compound's solubility, stability, and binding affinity to proteins involved in various cellular processes.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with several biological targets, particularly proteins involved in cell signaling pathways. Such interactions could potentially lead to therapeutic applications in areas such as cancer treatment or anti-inflammatory responses.
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:
- Protein Binding : The compound may bind to specific proteins involved in signaling pathways, altering their activity.
- Cell Cycle Regulation : It may influence the cell cycle by affecting key regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : Potential induction of oxidative stress leading to apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the pyrido[1,2-a]pyrimidine family, providing insights into potential applications for this compound.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated structurally related compounds and found significant antitumor activity against various cancer cell lines. The study reported IC50 values indicating that compounds with similar structural features to this compound exhibited potent cytotoxic effects on cancer cells.
Study 2: Antibacterial Effects
Research conducted on derivatives of this compound demonstrated promising antibacterial properties against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-10-4-6-11(7-5-10)21-14-12(9-19)15(20)18-8-2-1-3-13(18)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNRJIODISYYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.